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Compound of Interest

Compound Name: trans-2-Enoyl-OPC8-CoA

Cat. No.: B15598794 Get Quote

Technical Support Center: In Vitro Synthesis of
trans-2-Enoyl-OPC8-CoA
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on improving the efficiency of in vitro "trans-2-
Enoyl-OPC8-CoA" synthesis. The information is presented in a question-and-answer format to

directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is trans-2-Enoyl-OPC8-CoA and why is its in vitro synthesis important?

A1: trans-2-Enoyl-OPC8-CoA is a key intermediate in the biosynthesis of jasmonic acid, a

plant hormone involved in various stress responses. Its full chemical name is trans-2-enoyl-3-

oxo-2(2′[Z]-pentenyl)-cyclopentane-1-octanoyl-Coenzyme A. The in vitro synthesis of this

molecule is crucial for studying the enzymes involved in the jasmonic acid pathway, for

screening potential inhibitors of these enzymes, and for developing new therapeutic agents that

may target this pathway.

Q2: What are the primary methods for the in vitro synthesis of trans-2-Enoyl-OPC8-CoA?

A2: The most common and effective methods are chemo-enzymatic. These approaches

typically involve the chemical synthesis of the fatty acid precursor, 3-oxo-2(2′[Z]-pentenyl)-
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cyclopentane-1-octanoic acid (OPC8), followed by its enzymatic ligation to Coenzyme A (CoA)

using an acyl-CoA ligase. Alternatively, a saturated OPC8-CoA can be synthesized first,

followed by enzymatic desaturation to introduce the trans-2 double bond, though this is a less

direct route.

Q3: Which type of enzyme is suitable for the ligation of OPC8 to CoA?

A3: Acyl-CoA ligases (also known as acyl-CoA synthetases) are the enzymes of choice for this

reaction. These enzymes catalyze the formation of a thioester bond between the carboxyl

group of a fatty acid and the thiol group of Coenzyme A, typically in an ATP-dependent manner.

The selection of a specific acyl-CoA ligase will depend on its substrate specificity, and it may be

necessary to screen several candidates to find one with optimal activity for OPC8.

Q4: What is a realistic yield to expect for this type of synthesis?

A4: The yield can vary significantly depending on the specific protocol, enzyme efficiency, and

purification method. For similar medium-chain enoyl-CoAs, such as octenoyl-CoA, yields of

around 57% have been reported using ethyl chloroformate (ECF)-mediated coupling.[1][2]

Enzymatic ligations can achieve high conversion rates, often exceeding 90%, but the final

isolated yield will be lower after purification steps.[3]
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Problem Potential Cause(s) Recommended Solution(s)

Low or no product formation

1. Inactive enzyme (acyl-CoA

ligase).2. Suboptimal reaction

conditions (pH, temperature).3.

Presence of inhibitors in the

reaction mixture.4.

Degradation of ATP.5. Incorrect

substrate concentration.

1. Verify enzyme activity with a

known substrate. Use a fresh

batch of enzyme.2. Optimize

pH (typically 7.5-8.5) and

temperature (often 25-37°C).3.

Ensure all reagents are of high

purity. Purify the OPC8

precursor if necessary.4. Use a

fresh solution of ATP. Consider

an ATP regeneration system

for long incubations.5.

Determine the optimal

substrate concentrations by

titration.

Formation of side products

1. Contamination with other

enzymes (e.g., enoyl-CoA

hydratase, which can hydrate

the double bond).2. Non-

enzymatic hydrolysis of the

thioester bond.3. Oxidation of

the product.

1. Use a highly purified acyl-

CoA ligase.2. Work at a slightly

acidic to neutral pH after

synthesis and keep samples

on ice. The thioester bond is

more stable at lower pH.3. Add

a reducing agent like DTT or

TCEP to the reaction and

purification buffers.
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Difficulty in purifying the

product

1. Co-elution with substrates

(OPC8, CoA, ATP).2. Low

recovery from the purification

column.

1. Optimize the HPLC gradient

to improve separation. Solid-

phase extraction (SPE) can be

used as a pre-purification step

to remove excess substrates.

[4]2. Ensure the column

material is appropriate. C18

reverse-phase columns are

commonly used. Check for

irreversible binding to the

column and consider different

elution conditions.

Product instability
1. Hydrolysis of the thioester

bond.2. Oxidation.

1. Store the purified product at

-80°C in a slightly acidic buffer

(e.g., pH 5.0-6.0).2. Store

under an inert atmosphere

(e.g., argon or nitrogen) and in

the presence of a reducing

agent.

Quantitative Data Summary
The following tables summarize key quantitative data for enzymatic reactions relevant to the

synthesis of acyl-CoAs.

Table 1: Reported Yields for Chemo-Enzymatic Synthesis of Enoyl-CoAs
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Compound Synthesis Method Reported Yield Reference

Octenoyl-CoA
ECF-mediated

coupling
57% [1][2]

Cinnamoyl-CoA
ECF-mediated

coupling
75% [1][2]

Crotonyl-CoA
ECF-mediated

coupling
44% [1][2]

Aromatic Acyl-CoAs
Enzymatic (Acyl-CoA

Ligase)
Up to 95% conversion [3]

Table 2: Kinetic Parameters of an Acyl-CoA Ligase (PtmA2)

Substrate Km (µM) kcat (s-1) Reference

Diterpenoid adenylate

1
1.5 22 [1]

Diterpenoid adenylate

2
1.0 21 [1]

Coenzyme A (with

adenylate 1)
6.2 20 [1]

Coenzyme A (with

adenylate 2)
2.5 19 [1]

Experimental Protocols
Protocol 1: Enzymatic Synthesis of trans-2-Enoyl-OPC8-
CoA
This protocol is adapted from general methods for enzymatic acyl-CoA synthesis.

Materials:

trans-2-enoyl-OPC8 (substrate)
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Coenzyme A, lithium salt

ATP, disodium salt

MgCl₂

HEPES or Tris-HCl buffer (pH 7.5)

Acyl-CoA ligase with activity towards medium-chain fatty acids

Dithiothreitol (DTT) or TCEP

Ultrapure water

Procedure:

Reaction Setup:

In a microcentrifuge tube, prepare the reaction mixture with the following final

concentrations:

50 mM HEPES or Tris-HCl, pH 7.5

10 mM MgCl₂

5 mM ATP

1 mM Coenzyme A

0.5 mM trans-2-enoyl-OPC8 (dissolved in a minimal amount of DMSO if necessary)

1 mM DTT or TCEP

1-5 µM acyl-CoA ligase

The total reaction volume can be scaled as needed (e.g., 100 µL to 1 mL).

Incubation:
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Incubate the reaction mixture at 30°C for 1-4 hours. The optimal time should be

determined by monitoring the reaction progress.

Reaction Monitoring:

At different time points (e.g., 0, 30, 60, 120, and 240 minutes), take a small aliquot (e.g.,

10 µL) of the reaction mixture.

Quench the reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA) or

by immediate freezing.

Analyze the quenched samples by reverse-phase HPLC to monitor the formation of the

product and the consumption of substrates.

Reaction Termination:

Once the reaction has reached completion (or the desired conversion), terminate it by

adding an equal volume of cold 10% TCA to precipitate the enzyme.

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated

protein.

Carefully transfer the supernatant, which contains the product, to a new tube for

purification.

Protocol 2: Purification of trans-2-Enoyl-OPC8-CoA by
HPLC
Materials:

Reaction supernatant from Protocol 1

HPLC system with a UV detector

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase A: 100 mM sodium phosphate buffer, pH 5.0
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Mobile Phase B: Acetonitrile

Collection tubes

Procedure:

Sample Preparation:

Filter the reaction supernatant through a 0.22 µm syringe filter before injection.

HPLC Conditions:

Column: C18 reverse-phase

Detection: 260 nm (for the adenine moiety of CoA)

Flow Rate: 1.0 mL/min

Gradient:

0-5 min: 5% B

5-35 min: Linear gradient from 5% to 60% B

35-40 min: 60% B

40-45 min: Linear gradient from 60% to 5% B

45-55 min: 5% B (re-equilibration)

Note: This gradient is a starting point and should be optimized for the best separation of

your specific compound.

Fraction Collection:

Monitor the chromatogram and collect the fractions corresponding to the peak of trans-2-
Enoyl-OPC8-CoA. The retention time will be longer than that of free CoA and ATP.

Post-Purification:
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Lyophilize the collected fractions to remove the mobile phase.

Resuspend the purified product in a small volume of slightly acidic buffer (pH 5.0-6.0) for

storage at -80°C.

Determine the concentration of the purified product spectrophotometrically using the

extinction coefficient of the adenine moiety of CoA (ε₂₆₀ = 16,400 M⁻¹cm⁻¹).
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Caption: Experimental workflow for the in vitro synthesis and purification of trans-2-Enoyl-
OPC8-CoA.
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Caption: Enzymatic ligation of trans-2-Enoyl-OPC8 and Coenzyme A catalyzed by Acyl-CoA

Ligase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15598794#improving-the-efficiency-of-in-vitro-trans-
2-enoyl-opc8-coa-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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